molecular formula C15H13FO3 B8693389 2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8693389
M. Wt: 260.26 g/mol
InChI Key: QMJRPLUOBPIPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(methoxymethyl)benzoic acid

InChI

InChI=1S/C15H13FO3/c1-19-9-11-8-10(15(17)18)6-7-12(11)13-4-2-3-5-14(13)16/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QMJRPLUOBPIPHO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2′-fluoro-2-(methoxymethyl)biphenyl-4-carboxylate (12 g, 43.7 mmol) in a mixture of THF (50 ml), MeOH (50 ml) and water (25 ml) was added lithium hydroxide monohydrate (5.50 g, 131.2 mmol) in portions. After 12 hours at RT, the reaction mixture was concentrated and the aqueous residual layer was acidified with a concentrated aqueous solution of HCl, and then extracted with EtOAc. The organic layers were washed with water and brine, combined, dried (Na2SO4) and concentrated under reduced pressure to afford of the title compound as a white solid (10.5 g, 92%). LC/MS, M−(ESI): 259.0. 1H NMR (DMSO-d6, 400 MHz) δ 13.07 (1H, brs), 8.10 (1H, s), 7.92 (1H, d), 7.48 (1H, m), 7.27-7.37 (4H, m), 4.26 (2H, s), 3.18 (3H, s).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
92%

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